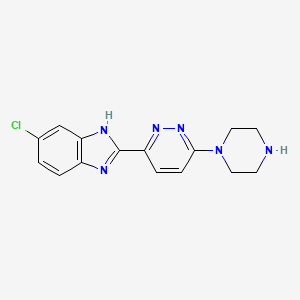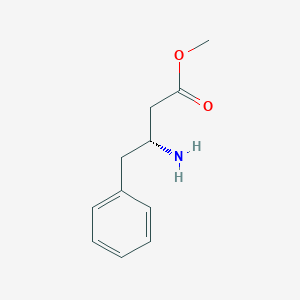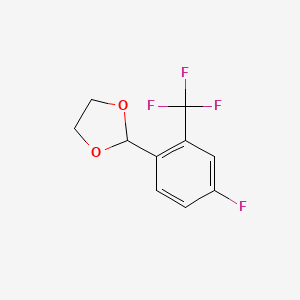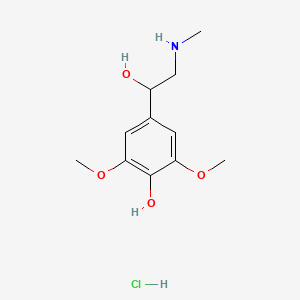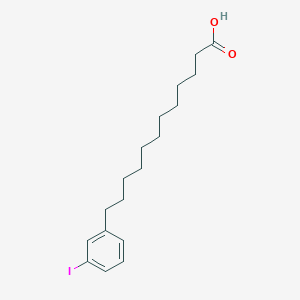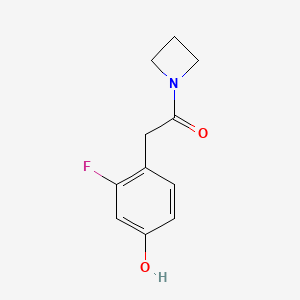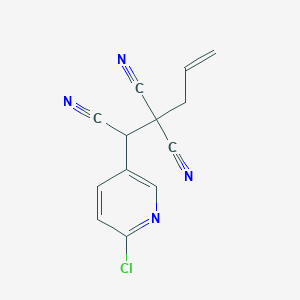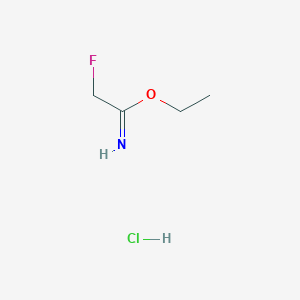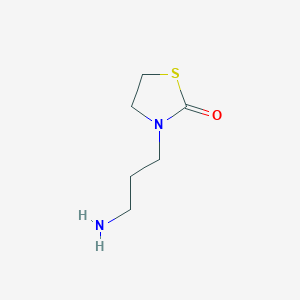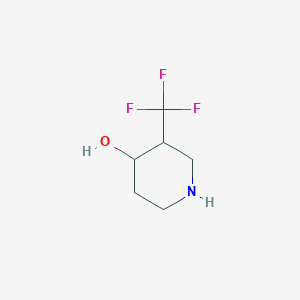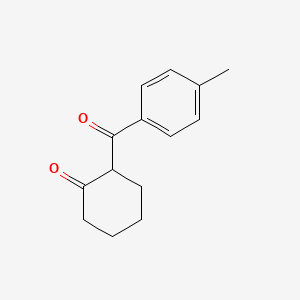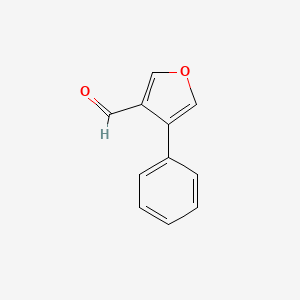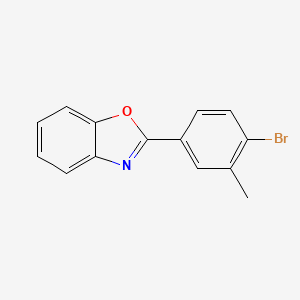![molecular formula C14H20N2O4 B8625192 Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate](/img/structure/B8625192.png)
Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate
Overview
Description
Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate is a chemical compound that belongs to the class of picolinates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amine, and a picolinic acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The picolinic acid derivative is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like HCl or NaOH.
Deprotection: TFA or HCl in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Picolinic acid derivative.
Deprotection: Free amine.
Substitution: Substituted picolinic acid derivatives.
Scientific Research Applications
Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The ester group allows for controlled release of the active compound in biological systems .
Comparison with Similar Compounds
Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate can be compared with other similar compounds such as:
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)picolinate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-(aminomethyl)picolinate: Lacks the Boc protecting group, making it more reactive.
Ethyl 5-(((tert-butoxycarbonyl)amino)methyl)benzoate: Contains a benzoate group instead of a picolinate group.
The uniqueness of this compound lies in its combination of the Boc protecting group and the picolinic acid derivative, providing both stability and reactivity for various applications .
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)11-7-6-10(8-15-11)9-16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,18) |
InChI Key |
CZAXHDXODAULCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-(3-fluorophenyl)urea](/img/structure/B8625112.png)
